Thiazole-2,4-diamine

Descripción

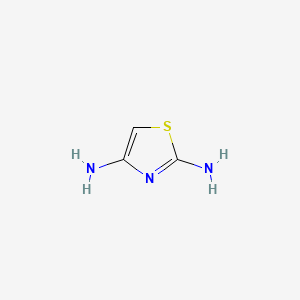

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1,3-thiazole-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3S/c4-2-1-7-3(5)6-2/h1H,4H2,(H2,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKXCZMFWXZRMEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Strategies for Thiazole 2,4 Diamine and Its Derivatives

Classical Hantzsch Synthesis and Modern Adaptations

The Hantzsch thiazole (B1198619) synthesis, first reported by Arthur Hantzsch in 1887, remains a cornerstone for the construction of the thiazole ring. nih.govsynarchive.com This classical method involves the condensation reaction between an α-halocarbonyl compound and a thioamide or thiourea (B124793) derivative. nih.govsynarchive.com

Reactions of α-Halo Carbonyl Compounds with Thiourea and Thioamide Derivatives

A common and direct application of the Hantzsch synthesis for preparing derivatives of thiazole-2,4-diamine involves the reaction of an α-haloacetamide with a thiourea derivative. For instance, the synthesis of N,N'-diaryl-1,3-thiazole-2,4-diamines can be achieved by refluxing a 2-chloro-N-arylacetamide with a substituted aryl thiourea in a suitable solvent like dry acetone. ptfarm.pl This reaction proceeds via the initial formation of an S-alkylated intermediate, which then undergoes cyclization and dehydration to afford the final this compound product. ptfarm.pl

The general scheme for this reaction is as follows:

| Reactant 1 | Reactant 2 | Conditions | Product |

| 2-Chloro-N-arylacetamide | Substituted aryl thiourea | Reflux in dry acetone | N,N'-Diaryl-1,3-thiazole-2,4-diamine |

This method offers a straightforward route to a variety of substituted thiazole-2,4-diamines, with the substituents on the final product being determined by the choice of the starting aryl amines used to prepare the chloroacetamide and thiourea precursors. ptfarm.pl The reaction typically requires several hours of reflux to proceed to completion. ptfarm.pl

Modern adaptations of the Hantzsch synthesis often focus on improving reaction conditions to be more environmentally benign, increasing yields, and reducing reaction times. These can include the use of alternative solvents, catalysts, or energy sources. nih.govbepls.com For example, performing the Hantzsch reaction under acidic conditions has been shown to influence the regioselectivity of the cyclization when using N-monosubstituted thioureas. rsc.org

Mechanistic Considerations of Hantzsch-Type Cyclization

The mechanism of the Hantzsch thiazole synthesis is a well-established multi-step process. The reaction commences with a nucleophilic attack by the sulfur atom of the thiourea or thioamide on the electrophilic carbon of the α-halo carbonyl compound, leading to the formation of an S-alkylated thiouronium or thioimidate salt intermediate. This is typically the rate-determining step.

Following the initial S-alkylation, an intramolecular cyclization occurs. A nitrogen atom of the intermediate acts as a nucleophile, attacking the carbonyl carbon to form a five-membered heterocyclic ring. This is followed by a dehydration step, where a molecule of water is eliminated, leading to the formation of the aromatic thiazole ring. The driving force for the final dehydration step is the formation of the stable aromatic thiazole ring system.

Multicomponent Reactions (MCRs) for this compound Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, have emerged as powerful tools in organic synthesis. For the synthesis of thiazole derivatives, one-pot multi-component procedures based on the Hantzsch reaction have been developed. nih.gov

An example of a one-pot, three-component synthesis of substituted Hantzsch thiazole derivatives involves the reaction of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and various substituted benzaldehydes. nih.gov This approach allows for the rapid assembly of complex thiazole structures from simple and readily available starting materials.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has gained significant attention as a green chemistry approach that can dramatically reduce reaction times, improve yields, and enhance the purity of the final products. nih.govnih.gov The application of microwave irradiation to the Hantzsch thiazole synthesis has been successfully demonstrated for the preparation of various 2-aminothiazole (B372263) derivatives, which are structurally related to thiazole-2,4-diamines. nih.gov

In a typical microwave-assisted Hantzsch reaction, a mixture of an α-haloketone and a thiourea derivative is irradiated in a suitable solvent, often leading to the desired product in a matter of minutes, as opposed to several hours required for conventional heating methods. nih.gov For instance, the synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines has been efficiently achieved through a microwave-assisted Hantzsch reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with substituted thioureas. nih.gov The use of microwave heating in this synthesis resulted in higher yields and significantly shorter reaction times compared to conventional reflux conditions. nih.gov

| Method | Reaction Time | Yield |

| Microwave-assisted | Minutes | High |

| Conventional Heating | Hours | Moderate to High |

Catalytic Approaches in this compound Synthesis

The use of catalysts in the synthesis of thiazole derivatives can lead to milder reaction conditions, improved selectivity, and higher efficiency. Both Brønsted and Lewis acids, as well as transition metals, have been employed as catalysts in thiazole synthesis.

A one-pot multi-component synthesis of new substituted Hantzsch thiazole derivatives has been developed using silica-supported tungstosilisic acid as a reusable catalyst. nih.gov This green method allows for the reaction of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and substituted benzaldehydes to proceed efficiently under either conventional heating or ultrasonic irradiation. nih.gov The catalyst can be easily recovered by filtration and reused in subsequent reactions, adding to the sustainability of the process. nih.gov

Transition Metal Catalysis (e.g., Gold Catalysis)

Transition metal catalysis has become an indispensable tool in modern organic synthesis, offering novel pathways for the formation of complex molecules. While specific examples of gold-catalyzed synthesis of the parent this compound are not prevalent in the provided search results, the broader application of transition metal catalysis in thiazole synthesis is well-documented. For instance, palladium-catalyzed cross-coupling reactions are used for the functionalization of pre-formed thiazole rings.

It is important to note that the development of catalytic systems for the direct synthesis of the this compound core is an active area of research, with the potential to offer more efficient and atom-economical routes to this important class of compounds.

Green Chemistry Approaches and Biocatalysis (e.g., Chitosan Hydrogel)

In recent years, the principles of green chemistry have been increasingly integrated into the synthesis of thiazole derivatives to create more environmentally benign processes. A significant development in this area is the use of chitosan, a natural biopolymer, to create hydrogel-based biocatalysts. These catalysts are effective for producing novel thiazole derivatives and offer advantages such as high yields and mild reaction conditions. mdpi.comresearchgate.netscilit.com

One approach involves preparing a terephthalohydrazide chitosan hydrogel (TCs), which serves as an eco-friendly biopolymeric catalyst. mdpi.comresearchgate.net This catalyst has been successfully used in the synthesis of new thiazole and thiadiazole derivatives. The reactions are often carried out under mild ultrasonic irradiation, which can reduce reaction times and improve yields compared to conventional methods. mdpi.comresearchgate.net A key benefit of the chitosan hydrogel catalyst is its reusability; it can be recovered and used in multiple reaction cycles without a significant loss of catalytic activity. mdpi.comresearchgate.netnih.gov

Another similar green catalyst is the pyromellitimide benzoyl thiourea cross-linked chitosan (PIBTU-CS) hydrogel. researchgate.netscilit.com This biocatalyst has demonstrated high efficiency in synthesizing thiazoles, providing several benefits such as mild reaction conditions, shorter reaction times, and consistently high yields. researchgate.net When compared with traditional bases like triethylamine (TEA), the PIBTU-CS hydrogel has been shown to deliver significantly higher yields. mdpi.comresearchgate.net

| Catalyst Type | Key Features | Advantages |

| Terephthalohydrazide Chitosan Hydrogel (TCs) | Eco-friendly biopolymeric catalyst | Reusable, mild reaction conditions, high yields, suitable for ultrasonic irradiation mdpi.comresearchgate.net |

| PIBTU-CS Hydrogel | Cross-linked chitosan biocatalyst | Superior yields to TEA, reusable, mild conditions, reduced reaction times mdpi.comresearchgate.net |

One-Pot Synthetic Procedures for Enhanced Efficiency

One-pot multicomponent reactions represent a highly efficient strategy for synthesizing complex molecules like this compound derivatives from simple starting materials in a single step. This approach is economical, reduces waste, and simplifies the purification process. nih.govresearchgate.netresearchgate.net

A common one-pot method for synthesizing 2,4-disubstituted thiazoles involves the reaction of aldehydes and α-bromoketones with thiosemicarbazide. researchgate.net This reaction can even be performed by grinding the reactants together under solvent-free and catalyst-free conditions, representing a particularly green and efficient approach. researchgate.net Another versatile one-pot procedure is the Hantzsch thiazole synthesis, which can be adapted into a three-component reaction. nih.gov For instance, the condensation of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and various substituted benzaldehydes can be achieved in the presence of a reusable silica-supported tungstosilicic acid catalyst to produce novel thiazole derivatives in good to excellent yields. nih.gov

Furthermore, novel three-component reactions have been developed for the synthesis of 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole derivatives, highlighting the utility of one-pot methods in creating complex thiazole-containing systems. nih.govsemanticscholar.org These reactions often demonstrate operational simplicity and result in high yields of the target compounds. nih.gov

| Reaction Type | Reactants | Conditions | Key Advantages |

| Hantzsch-type Three-Component | α-haloketone, thiourea, aldehyde | Reusable catalyst (e.g., SiW/SiO2), conventional heating or ultrasonic irradiation nih.gov | High efficiency, good to excellent yields, green catalyst system nih.gov |

| Grinding Synthesis | Aldehyde, α-bromoketone, thiosemicarbazide | Solvent-free, catalyst-free, room temperature grinding researchgate.net | Environmentally friendly, economical, simple, high efficiency researchgate.net |

| Multi-component Cascade | Ketones, aldehydes, ammonium salt, elemental sulfur | Metal-free | Utilizes readily available starting materials nih.gov |

Synthesis of Specific this compound Analogs and Substituted Derivatives

The synthesis of specific analogs allows for the targeted modification of the this compound scaffold, enabling the exploration of structure-activity relationships.

N,N'-Diaryl-1,3-thiazole-2,4-diamines

The synthesis of N,N'-diaryl-1,3-thiazole-2,4-diamines can be accomplished through a multi-step process. nih.govptfarm.plresearchgate.net A typical route involves first preparing 2-chloro-N-arylacetamides from the corresponding aryl amines and chloroacetyl chloride. ptfarm.plresearchgate.net In parallel, substituted arylthioureas are synthesized from aryl amines and ammonium thiocyanate. ptfarm.plresearchgate.net The final step is the condensation of the 2-chloro-N-arylacetamide with the appropriate aryl thiourea by refluxing in a solvent such as dry acetone to yield the target N,N'-diaryl-1,3-thiazole-2,4-diamines. ptfarm.plresearchgate.net

2-Amino-4-substituted Phenyl Thiazoles

The Hantzsch thiazole synthesis is a classical and widely used method for preparing 2-amino-4-substituted phenyl thiazoles. wikipedia.orgderpharmachemica.com This reaction involves the condensation of a substituted acetophenone with thiourea in the presence of an oxidizing agent like iodine. asianpubs.org The reaction is typically performed by refluxing the components. The α-haloketone intermediate is formed in situ, which then reacts with thiourea to form the thiazole ring. This method is robust and allows for a wide variety of substituents on the phenyl ring at the 4-position. asianpubs.orgnih.gov

Thiadiazole-Thiazole Hybrid Systems

The synthesis of hybrid molecules incorporating both thiazole and 1,3,4-thiadiazole rings often involves a multistep synthetic pathway. tandfonline.comtandfonline.com A common strategy begins with a pre-formed thiazole ester, which is converted to its corresponding acid hydrazide by reacting it with hydrazine hydrate. tandfonline.com This thiazole carbohydrazide intermediate is then reacted with an isothiocyanate (e.g., phenyl isothiocyanate) to form a carbothioamide derivative. tandfonline.comtandfonline.com Subsequent cyclization of this intermediate, often by reacting with hydrazonoyl halides, leads to the formation of the 1,3,4-thiadiazole ring, resulting in the final thiadiazole-thiazole hybrid system. tandfonline.com This modular approach allows for the synthesis of diverse libraries of hybrid compounds for further investigation.

Chemical Transformations and Reactivity Profiles of Thiazole 2,4 Diamine

Electrophilic Aromatic Substitution Reactions on the Thiazole (B1198619) Ring

The thiazole ring is an aromatic system characterized by π-electron delocalization, which makes it susceptible to electrophilic attack. slideshare.net The calculated π-electron density of the unsubstituted thiazole ring indicates that the C5 position is the primary site for electrophilic substitution. slideshare.netchemicalbook.com In Thiazole-2,4-diamine, the presence of two powerful electron-donating amino groups at the C2 and C4 positions further activates the ring, particularly at the C5 position, making it highly nucleophilic. unibo.itcopbela.org

The general mechanism for electrophilic aromatic substitution involves the initial attack of the electrophile on the electron-rich aromatic ring to form a positively charged intermediate, often referred to as a Wheland complex. unibo.it This intermediate then loses a proton to restore aromaticity, yielding the substituted product. For this compound, the attack at C5 is favored due to the effective stabilization of the positive charge in the Wheland intermediate by resonance involving the lone pairs of both the ring nitrogen and the two exocyclic amino groups.

Common electrophilic substitution reactions applicable to such activated systems include:

Halogenation: Introduction of halogen atoms (Cl, Br, I) using reagents like N-bromosuccinimide (NBS) or bromine in acetic acid.

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid, although the strongly acidic conditions may lead to side reactions with the basic amine groups.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups, though these reactions can be complicated by the potential for N-acylation/N-alkylation at the amine centers.

The enhanced nucleophilicity at the C5 position due to the 2,4-diamino substitution pattern makes these reactions proceed under milder conditions than those required for unsubstituted thiazole. unibo.itcopbela.org

Nucleophilic Substitution Reactions at Key Positions

While the electron-donating amino groups make the thiazole ring itself electron-rich and thus generally resistant to nucleophilic aromatic substitution, such reactions can occur at specific positions if a suitable leaving group is present. The C2 position of the thiazole ring is calculated to be the preferred site for nucleophilic substitution. slideshare.netchemicalbook.com

For a nucleophilic substitution to occur on the thiazole ring of a 2,4-diamino derivative, one of the amino groups or another substituent would need to be transformed into a good leaving group. For example, a diazonium salt, formed by treating one of the primary amino groups with nitrous acid, can be an excellent leaving group, subsequently displaced by a variety of nucleophiles.

Furthermore, nucleophilic substitution reactions are common in the synthesis of thiazole derivatives. For instance, the reaction between an amine and a nitrobenzene (B124822) bearing a leaving group (like a halide) is a documented method for preparing substituted precursors. google.com The synthesis of 5-phenylthis compound involves the reaction of thiourea (B124793) with 2-bromo-2-phenylacetonitrile, where the bromide acts as a leaving group in the cyclization step. tandfonline.com

Table 1: Examples of Nucleophilic Substitution in Thiazole Synthesis

| Reactant 1 | Reactant 2 | Key Step | Product Type | Reference |

|---|---|---|---|---|

| Thiourea | α-Haloketone | Nucleophilic attack of sulfur on the α-carbon, displacing the halide. | 2-Aminothiazole (B372263) derivative | ekb.eg |

| Amine | Nitrobenzene with leaving group (X=Cl, F) | Nucleophilic aromatic substitution (SNAr) where the amine displaces X. | Substituted nitroaniline | google.com |

| Thiourea | 2-Bromo-2-phenylacetonitrile | Intramolecular cyclization involving displacement of bromide. | 5-Phenylthis compound | tandfonline.com |

Cycloaddition Reactions (e.g., [4+2] Cycloaddition)

Thiazole derivatives can participate in cycloaddition reactions, acting as either the diene or dienophile component. The aromaticity of the thiazole ring can make it an unfavorable diene for Diels-Alder or [4+2] cycloaddition reactions. nih.gov However, this barrier can be overcome, particularly when the ring is appropriately substituted.

Research has shown that 2-amino-4-alkenylthiazoles are excellent dienes in [4+2] cycloaddition reactions with dienophiles that have electron-withdrawing groups. nih.gov The presence of the amino group at the C2 position is crucial for this enhanced reactivity. The reaction proceeds under mild conditions, and interestingly, the initial cycloadduct often undergoes a subsequent 1,3-hydrogen migration to rearomatize the thiazole ring. nih.gov A proposed mechanism involves a stepwise process initiated by the nucleophilic attack of the thiazole's C5 position onto the dienophile, forming a zwitterionic intermediate that then cyclizes. nih.gov

Formal [4+2] cycloaddition reactions have also been developed to synthesize thiazole-fused dihydropyrans, demonstrating the utility of the thiazole scaffold in constructing complex heterocyclic systems. acs.org While direct participation of the this compound core as a diene is not extensively documented, its structural features suggest that derivatives bearing an alkenyl group at the C5 position would be highly reactive dienes for [4+2] cycloadditions due to the electronic push from both amino groups.

Derivatization at Amine Centers

The exocyclic amino groups at the C2 and C4 positions are primary nucleophilic centers and are readily derivatized. nih.gov These transformations are fundamental to the synthesis of a vast array of this compound derivatives with diverse applications. The reactivity of these amine groups is typical of aromatic amines but can be influenced by the electronic properties of the thiazole ring.

Common derivatization reactions include:

Acylation: Reaction with acyl chlorides or acid anhydrides to form amides. This is a common strategy in structural modification. mdpi.com

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Alkylation: Introduction of alkyl groups, although controlling the degree of alkylation (mono-, di-, etc.) can be challenging.

Formation of Schiff Bases: Condensation with aldehydes and ketones to yield imines (Schiff bases), which are versatile intermediates. nih.gov

Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.

Diazotization: Reaction of the primary amine with nitrous acid (HNO₂) to form a diazonium salt. This is a key transformation, as the diazonium group is an excellent leaving group that can be replaced by a wide variety of substituents (e.g., -H, -OH, -CN, halogens) in Sandmeyer-type reactions. It can also be used in azo coupling reactions to form azo dyes. researchgate.net

The synthesis of N,N'-diaryl-1,3-thiazole-2,4-diamines has been achieved by reacting 2-chloro-N-arylacetamides with substituted arylthioureas, showcasing the modification of both amine positions. ptfarm.pl

Table 2: Selected Derivatization Reactions at Amine Centers

| Reaction Type | Reagent(s) | Functional Group Formed | Reference |

|---|---|---|---|

| Acylation | Acyl chloride (R-COCl) | Amide (-NHCOR) | mdpi.com |

| Schiff Base Formation | Aromatic aldehyde (Ar-CHO) | Imine (-N=CH-Ar) | nih.gov |

| Diazotization & Azo Coupling | 1. NaNO₂/HCl 2. Naphthalene acid coupler | Azo dye (-N=N-Ar) | researchgate.net |

| Di-arylation | 2-Chloro-N-arylacetamide + Arylthiourea | N,N'-Diaryl amine | ptfarm.pl |

Functional Group Interconversions and Modifications

Functional group interconversion (FGI) refers to the transformation of one functional group into another. scribd.comsolubilityofthings.com For this compound and its derivatives, FGI provides a powerful tool for synthetic diversification.

The most versatile functional group for interconversions on the this compound scaffold is the primary amine. As mentioned, diazotization of the -NH₂ group yields a diazonium salt (-N₂⁺), which is a gateway to numerous other functionalities. For example, hydrolysis of the diazonium salt can introduce a hydroxyl group, leading to a hydroxy-aminothiazole.

Other potential interconversions could involve substituents introduced onto the ring or the amine groups.

Reduction of a Nitro Group: If a nitro group were introduced at the C5 position via electrophilic substitution, it could be subsequently reduced to another amino group using reducing agents like Sn/HCl or catalytic hydrogenation, yielding a triaminothiazole.

Hydrolysis of Nitriles: A cyano group, introduced at C5 via a Sandmeyer reaction on the corresponding diazonium salt, could be hydrolyzed under acidic or basic conditions to a carboxylic acid group.

Oxidation/Reduction of Side Chains: Alkyl groups attached to the thiazole ring can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate. copbela.org Conversely, carbonyl groups in side chains can be reduced to alcohols using reagents like sodium borohydride. solubilityofthings.com

These interconversions allow for the strategic modification of the molecule, enabling fine-tuning of its chemical and physical properties for various applications.

Spectroscopic and Advanced Characterization of Thiazole 2,4 Diamine Structures

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of thiazole-2,4-diamine derivatives. Both proton (¹H) and carbon-13 (¹³C) NMR provide critical data on the chemical environment of individual atoms within the molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectra of N,N'-diaryl-1,3-thiazole-2,4-diamines, a characteristic singlet for the C5-proton of the thiazole (B1198619) ring typically appears in the range of δ 6.25-7.16 ppm. ptfarm.pl The protons of the amino groups (NH) are observed as singlets at more downfield shifts, often between δ 8.18 and 10.94 ppm, and these signals are exchangeable with D₂O. ptfarm.ple4journal.com Aromatic protons present in substituted aryl rings appear as multiplets in the aromatic region (approximately δ 6.66-8.41 ppm). ptfarm.pl For instance, in a specific N-(4-(4-chlorophenyl)thiazol-2-yl)acetamide derivative, the NH protons were observed at δ 10.02, 11.03, and 11.54 ppm. e4journal.com The presence of various substituents on the aryl rings, such as methyl (-CH₃) or methoxy (B1213986) (-OCH₃) groups, gives rise to characteristic signals at their respective chemical shifts, for example, a singlet for a methyl group appearing around δ 2.26-2.47 ppm. ptfarm.pl

¹³C NMR Spectroscopy: The ¹³C NMR spectra provide further confirmation of the this compound scaffold. For a series of thiazole derivatives, the carbon atoms of the thiazole ring show distinct signals. qeios.com For example, in some derivatives, the C4 and C5 carbons of the thiazole ring have been reported in the range of δ 107.33-159.37 ppm, while the C2 carbon (often involved in an imine or amine linkage) can be found further downfield. ekb.eg The carbons of substituent groups, such as methyl or aromatic ring carbons, are also readily identified. For example, the methyl carbon in a 4-methylthiazole (B1212942) derivative was observed at δ 15.55 ppm. ekb.eg

Interactive Table: ¹H NMR Data for Selected this compound Derivatives

| Compound/Derivative | Thiazole C5-H (δ, ppm) | NH Protons (δ, ppm) | Aromatic Protons (δ, ppm) | Other Signals (δ, ppm) | Solvent |

| N,N'-diaryl-1,3-thiazole-2,4-diamine | 6.37 (s, 1H) | 9.21 (s, 1H), 10.94 (s, 1H) | 7.60-8.07 (m, 9H) | - | CDCl₃ |

| N,N'-diaryl-1,3-thiazole-2,4-diamine | 6.25 (s, 1H) | 8.77 (s, 1H), 10.76 (s, 1H) | 6.66-8.28 (m, 9H) | - | DMSO-d₆ |

| 4-methyl substituted derivative | 6.31 (s, 1H) | 8.99 (s, 1H), 10.34 (s, 1H) | 6.85-8.41 (m, 9H) | 2.47 (s, 3H, -CH₃) | DMSO-d₆ |

| N-(4-(4-chlorophenyl)thiazol-2-yl) derivative | 6.82 (s, 1H) | 10.02 (s, 1H), 11.03 (s, 1H), 11.54 (s, 1H) | 7.29-7.61 (m, 9H) | - | DMSO-d₆ |

Interactive Table: ¹³C NMR Data for Selected Thiazole Derivatives

| Compound/Derivative | Thiazole C2 (δ, ppm) | Thiazole C4 (δ, ppm) | Thiazole C5 (δ, ppm) | Aromatic Carbons (δ, ppm) | Other Signals (δ, ppm) |

| 4-methyl-2-(p-tolylimino)thiazole derivative | 162.30 (C=NH) | 146.81 | 89.38 | 117.33, 129.40, 130.63, 138.20 | 15.55 (CH₃-C4), 20.37 (CH₃-Ar) |

| Ethyl 4-methyl-2-(benzylimino)thiazole-5-carboxylate | 161.90 (C=NH) | 159.37 | 107.33 | 127.21, 127.39, 128.44, 138.11 | 14.33 (CH₃CH₂), 17.32 (CH₃-C4), 47.54 (CH₂CH₃), 59.38 (CH₂Ar), 169.86 (C=O) |

| N-(4-(3,4,5-trimethoxyphenyl)thiazol-2-yl)acetamide derivative | - | - | - | - | 165.6 (C=O) |

Infrared Spectroscopy (IR)

Infrared (IR) spectroscopy is instrumental in identifying the key functional groups present in this compound structures. The IR spectra of these compounds are characterized by several distinct absorption bands.

The N-H stretching vibrations of the primary and secondary amine groups are prominent, typically appearing as one or more bands in the region of 3116-3543 cm⁻¹. ptfarm.ple4journal.com The C-H stretching of the thiazole ring and any aromatic substituents are generally observed around 3137-3250 cm⁻¹. ptfarm.pl A crucial band for the thiazole ring is the C=N stretching vibration, which is found in the range of 1597-1810 cm⁻¹. ptfarm.ple4journal.com The C-S-C stretching vibration, also characteristic of the thiazole ring, appears at lower wavenumbers, typically between 720 and 954 cm⁻¹. ptfarm.pl Other functional groups on substituted derivatives, such as nitro (NO₂) or methyl (CH₃), also show their characteristic absorption bands. ptfarm.pl

Interactive Table: Characteristic IR Absorption Bands for this compound Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Description of Vibration |

| N-H (Amine) | 3116-3543 ptfarm.ple4journal.com | Stretching |

| C-H (Aromatic/Thiazole) | 3137-3250 ptfarm.pl | Stretching |

| C=N (Thiazole ring) | 1597-1810 ptfarm.ple4journal.com | Stretching |

| C-S-C (Thiazole ring) | 720-954 ptfarm.pl | Stretching |

| NO₂ (Nitro group) | ~1450-1487 ptfarm.pl | Stretching |

| C-Cl | ~710-823 ptfarm.pl | Stretching |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound derivatives. The technique provides a molecular ion peak (M⁺) which corresponds to the molecular weight of the compound. For example, a derivative with the molecular formula C₁₆H₁₃ClN₄S₂ showed a molecular ion peak at m/z 361. e4journal.com Similarly, a bithiazole derivative, C₁₀H₁₀N₄S₂, exhibited a molecular ion at m/z 250. mdpi.com

In addition to the molecular ion, mass spectrometry also reveals fragmentation patterns that can help in confirming the structure of the molecule. The fragmentation of the thiazole ring and the loss of substituents lead to a series of daughter ions that are characteristic of the compound's structure. For instance, in the mass spectrum of 2-(2-(1-(4-methoxyphenyl)ethylidene)hydrazineyl)-N,4'-dimethyl-[4,5'-bithiazol]-2'-amine, the molecular ion was observed at m/z 373, with other significant fragments also present. mdpi.com

Elemental Analysis Techniques

Elemental analysis provides the percentage composition of elements (typically Carbon, Hydrogen, Nitrogen, and Sulfur) in a compound. This data is crucial for confirming the empirical and molecular formula of newly synthesized this compound derivatives. The experimentally determined percentages are compared with the theoretically calculated values, and a close agreement (usually within ±0.4%) is considered a confirmation of the compound's purity and proposed structure. scielo.brmdpi.com

For example, for a compound with the calculated elemental composition of C, 53.25%; H, 3.63%; N, 15.52%; S, 17.77%, the found experimental values were C, 53.05%; H, 3.43%; N, 15.32%; S, 17.57%, which are in good agreement. e4journal.com This technique is routinely used alongside spectroscopic methods to provide a comprehensive characterization of the synthesized molecules. ptfarm.plmdpi.comscielo.br

Interactive Table: Elemental Analysis Data for Selected Thiazole Derivatives

| Compound Formula | Calculated (%) | Found (%) |

| C₁₆H₁₃ClN₄S₂ | C: 53.25, H: 3.63, N: 15.52, S: 17.77 | C: 53.05, H: 3.43, N: 15.32, S: 17.57 e4journal.com |

| C₂₅H₁₅Cl₂N₃OS₂ | C: 59.06, H: 2.97, N: 8.26 | C: 59.04, H: 2.95, N: 8.29 scielo.br |

| C₁₀H₁₀N₄S₂ | C: 47.98, H: 4.03, N: 22.38 | C: 48.05, H: 3.89, N: 22.24 mdpi.com |

| C₁₄H₁₂N₄S₂ | C: 55.98, H: 4.03, N: 18.65 | C: 55.98, H: 4.03, N: 18.65 mdpi.com |

Computational and Theoretical Studies on Thiazole 2,4 Diamine

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Thiazole-2,4-diamine and its derivatives, DFT calculations are instrumental in understanding their stability, electronic properties, and reactivity. rsc.orgmdpi.comnih.gov By using functionals like B3LYP with basis sets such as 6-311++G(d,p), researchers can compute optimized geometrical structures and various electronic parameters. researchgate.netresearchgate.net

These calculations reveal the distribution of electron density and the energies of molecular orbitals, which are fundamental to the molecule's behavior. mdpi.comnih.gov For instance, DFT studies on related thiazole (B1198619) systems have shown how substituents can alter the electronic properties of the thiazole ring. shd-pub.org.rs

A key aspect of electronic structure analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap (Egap), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. chalcogen.roresearchgate.net

A smaller HOMO-LUMO gap suggests that a molecule can be more easily excited and is generally more reactive. researchgate.net Conversely, a larger gap indicates higher kinetic stability. chalcogen.ro In thiazole derivatives, the HOMO-LUMO gap can be influenced by the nature and position of substituent groups. shd-pub.org.rs For example, theoretical studies on various substituted thiazoles have demonstrated that the energy gap can vary significantly, impacting their electronic properties. shd-pub.org.rsrsc.org

Interactive Table: Representative HOMO-LUMO Gap Data for Thiazole Derivatives

| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Thiazole Derivative 1 | -5.26 | -3.72 | 1.54 |

| Thiazole Derivative 2 | -5.35 | -3.98 | 1.37 |

| Thiazole Derivative 3 | -5.04 | -2.76 | 2.28 |

Note: The data in this table is illustrative and based on findings for various thiazole derivatives to demonstrate the concept. Actual values for this compound would require specific calculations. rsc.orgfrontiersin.org

To quantify the reactivity of different sites within a molecule, reactivity descriptors derived from DFT are employed. Among these, the Fukui function, f(r), is particularly useful. researchgate.netnih.govacs.org It indicates the change in electron density at a specific point in the molecule when an electron is added or removed, thereby identifying the most likely sites for electrophilic, nucleophilic, or radical attack. psu.eduscielo.br

The Fukui function helps in understanding the regioselectivity of chemical reactions. psu.edu For thiazole derivatives, calculations of the Fukui function can predict which atoms in the ring or on the substituent groups are more susceptible to attack. researchgate.net For example, studies on substituted imidazoles, which are structurally related to thiazoles, have shown that the N-site can be a preferred location for reactions depending on the electronic nature of the substituents. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis

While DFT provides insights into the electronic properties of a static molecule, Molecular Dynamics (MD) simulations are used to study the conformational flexibility and dynamic behavior of molecules over time. acs.org MD simulations can reveal the preferred conformations of this compound and its derivatives in different environments, such as in solution. biointerfaceresearch.comnih.gov

These simulations are crucial for understanding how the molecule might interact with biological targets, as the conformation of a ligand is key to its binding affinity. By simulating the movement of atoms over a period, researchers can identify stable conformations and the energetic barriers between them. acs.orgpensoft.net

Quantum Chemical Approaches to Reaction Mechanisms

Quantum chemical methods are employed to elucidate the detailed mechanisms of chemical reactions involving this compound. These studies can map out the potential energy surface of a reaction, identifying transition states and intermediates. uni-duesseldorf.denih.gov

For instance, quantum chemical calculations have been used to investigate the biotransformation pathways of drugs containing thiazole rings. uni-duesseldorf.de Such studies can determine the energy barriers for different metabolic reactions, like oxidation, and predict the formation of reactive metabolites. uni-duesseldorf.de This information is vital for understanding the metabolic fate and potential toxicity of thiazole-containing compounds.

In Silico Predictions of Biological Activity

Computational methods are increasingly used to predict the biological activity of compounds before they are synthesized and tested in the lab, a process known as in silico screening. researchgate.nettandfonline.comqeios.com

Molecular docking is a prominent in silico technique used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a larger molecule, typically a protein or enzyme. nih.govacs.orgmdpi.comanalis.com.my For this compound derivatives, docking studies can suggest potential biological targets and provide a rationale for observed biological activities. researchgate.netnih.gov

In these studies, the 3D structure of the ligand is placed into the binding site of the target protein, and various conformations and orientations are sampled. A scoring function is then used to estimate the binding affinity, often reported as a binding energy or docking score. analis.com.my For example, docking studies on thiazole derivatives have been used to investigate their potential as inhibitors of enzymes like tubulin and DNA gyrase. nih.govresearchgate.net The results can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. researchgate.netanalis.com.my

Interactive Table: Illustrative Molecular Docking Results for Thiazole Derivatives Against Various Targets

| Derivative | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Thiazole Derivative A | Tubulin | -8.5 | Cys241, Leu248, Ala316 |

| Thiazole Derivative B | DNA Gyrase | -7.1 | Asp73, Gly77, Ala92 |

| Thiazole Derivative C | EGFR TK | -9.2 | Met793, Lys745, Thr790 |

Note: This table presents example data from various studies on thiazole derivatives to illustrate the type of information obtained from molecular docking. The specific targets and binding energies for this compound would depend on the particular study. nih.govmdpi.comanalis.com.mynih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational and statistical approach used to develop mathematical models that relate the chemical structure of a series of compounds to their biological activity. imist.maresearchgate.netacs.org For thiazole derivatives, including those based on the this compound scaffold, QSAR studies are instrumental in understanding the structural features required for a specific biological effect, optimizing lead compounds, and designing new, more potent molecules. laccei.orgunige.it These studies involve calculating a wide range of molecular descriptors and using statistical methods to build a predictive model. imist.manih.gov

Detailed Research Findings

Various QSAR models have been developed for thiazole derivatives targeting a range of biological activities. These studies employ different statistical techniques and molecular descriptors to establish a correlation between structure and activity.

One study focused on a series of 25 thiazole derivatives as inhibitors of the Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1) enzyme. imist.maresearchgate.net Researchers employed both Multiple Linear Regression (MLR) and Artificial Neural Network (ANN) methods to build their QSAR models. imist.ma The descriptors were selected from topological, electronic, geometric, and physicochemical categories. imist.maresearchgate.net The MLR model identified four key descriptors: Molar Refractivity (MR), the logarithm of the octanol-water partition coefficient (LogP), the energy of the lowest unoccupied molecular orbital (ELUMO), and the J descriptor. imist.ma This MLR model demonstrated satisfactory predictive power. imist.maresearchgate.net However, the ANN model, using a [4-10-1] architecture, showed superior performance with higher correlation coefficients and lower error values, indicating a more robust and predictive model for PIN1 inhibition. imist.ma

Another 2D-QSAR study was conducted on a larger set of 59 thiazole derivatives that act as inhibitors of 5-lipoxygenase (5-LOX), a key enzyme in inflammation. laccei.org The biological activity, originally measured as IC50, was converted to the pIC50 scale for the modeling process. laccei.org Using a multiple linear regression (MLR) machine learning algorithm, a model was generated that linked the anti-inflammatory activity to nine specific molecular descriptors. laccei.org The resulting model showed significant statistical quality and predictive ability, which is useful for guiding the synthesis of new compounds with potentially improved anti-inflammatory properties. laccei.org

In the field of antimicrobial research, 2D and 3D-QSAR models were developed for a series of 20 aryl thiazole derivatives to understand their activity against Gram-positive bacteria. ijpsdronline.com The dataset was divided into a training set and a test set to validate the models' predictive power. ijpsdronline.com The 2D-QSAR model achieved high statistical significance (r² = 0.9521). ijpsdronline.com The 3D-QSAR models, developed using the k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) method, highlighted that electrostatic effects were the dominant factor in determining the binding affinities of these compounds. ijpsdronline.com

Furthermore, QSAR has been applied to guide the rational design of novel correctors for the cystic fibrosis transmembrane conductance regulator (CFTR) protein. unige.it A ligand-based QSAR approach was used to analyze existing correctors, including those with a thiazole scaffold, to create predictive mathematical models. unige.it These models were then used to guide the synthesis of new hybrid molecules, demonstrating the practical application of QSAR in prioritizing the most promising compounds for development. unige.it

Table 1: Summary of QSAR Studies on Thiazole Derivatives

| Biological Target | QSAR Type | Statistical Method | Key Statistical Results | Important Descriptors Identified | Reference |

|---|---|---|---|---|---|

| PIN1 Inhibition | 2D-QSAR | MLR & ANN | MLR: R²=0.76, R²test=0.78 ANN: R²=0.98, R²test=0.98 | MR, LogP, ELUMO, J | imist.maresearchgate.net |

| 5-LOX Inhibition | 2D-QSAR | MLR | R²=0.626, R²test=0.621 | AATSC4c, AATSC8c, AATSC1p, GATS5s, etc. | laccei.org |

| Antimicrobial (G+) | 2D & 3D-QSAR | kNN-MFA | 2D: r²=0.9521, q²=0.8619 3D: q²=0.8283, pred_r²=0.4868 | T_C_C_4, Electrostatic Fields | ijpsdronline.com |

| CFTR Correction | Ligand-Based QSAR | Not Specified | Model guided synthesis of new active compounds. | Not Specified | unige.it |

Table 2: MLR Model for 5-LOX Inhibitory Activity of Thiazole Derivatives. laccei.org The relationship between the biological activity (pIC50) and the molecular descriptors is given by the following equation: pIC50 = -0.1207 * AATSC4c - 0.2878 * AATSC8c + 0.3065 * AATSC1p - 0.0665 * GATS5s - 0.1048 * VE2_Dzp + 0.1411 * SaaS + 0.1325 * maxHBa + 0.2375 * JGI4 - 0.061 * ATSC8p - 6.2479

| Descriptor | Coefficient | Descriptor Type (General) |

|---|---|---|

| AATSC4c | -0.1207 | 2D Autocorrelation |

| AATSC8c | -0.2878 | 2D Autocorrelation |

| AATSC1p | +0.3065 | 2D Autocorrelation |

| GATS5s | -0.0665 | 2D Autocorrelation |

| VE2_Dzp | -0.1048 | Topological |

| SaaS | +0.1411 | Topological |

| maxHBa | +0.1325 | Constitutional |

| JGI4 | +0.2375 | Topological |

| ATSC8p | -0.0610 | 2D Autocorrelation |

| Intercept | -6.2479 | - |

Biological Activities and Mechanistic Insights of Thiazole 2,4 Diamine Derivatives

Antimicrobial Efficacy

Derivatives of the thiazole (B1198619) nucleus are recognized for their potent antimicrobial properties. researchgate.net The thiazole ring is a key structural component in a number of commercially available drugs with antimicrobial action, including the antibacterial agent sulfathiazole (B1682510) and the antifungal abafungin. ptfarm.pl The inherent bioactivity of this heterocyclic system has spurred extensive research into novel thiazole-containing compounds to address the growing challenge of antimicrobial resistance.

A variety of N,N'-diaryl-1,3-thiazole-2,4-diamines have been synthesized and evaluated for their antibacterial properties. ptfarm.pl Many of these derivatives have demonstrated moderate to good activity against both Gram-positive and Gram-negative bacterial strains. ptfarm.pl For instance, a series of N,N'-diaryl-1,3-thiazole-2,4-diamines were tested against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium), with several compounds showing notable inhibitory effects. ptfarm.pl

In other studies, certain 2-aminothiazole (B372263) derivatives have shown significant antibacterial capabilities. jchemrev.com For example, specific derivatives exhibited strong activity against Bacillus subtilis and S. aureus. jchemrev.com Conversely, some synthesized series of thiazole derivatives have displayed good activity against Gram-positive bacteria but only negligible effects against Gram-negative strains. wjbphs.com The efficacy is often influenced by the nature and position of substituents on the thiazole and associated aryl rings. For example, a series of 4-(indol-3-yl)thiazole-2-amines showed antibacterial activity with Minimum Inhibitory Concentrations (MIC) ranging from 0.06 to 1.88 mg/mL, with Salmonella Typhimurium being the most sensitive strain and S. aureus the most resistant. nih.gov

Table 1: Antibacterial Activity of Selected Thiazole-2,4-diamine Derivatives

| Compound/Derivative | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| 4-(4-bromophenyl)-thiazol-2-amine derivative (43a) | S. aureus | 16.1 µM | jchemrev.com |

| 4-(4-bromophenyl)-thiazol-2-amine derivative (43a) | E. coli | 16.1 µM | jchemrev.com |

| 4-(4-bromophenyl)-thiazol-2-amine derivative (43c) | B. subtilis | 28.8 µM | jchemrev.com |

| 4-(Indol-3-yl)thiazole-2-amine (5x) | S. Typhimurium | 0.06 mg/mL | nih.gov |

| 4-(Indol-3-yl)thiazole-2-amine (5x) | S. aureus | 0.12 mg/mL | nih.gov |

This compound derivatives have also demonstrated significant potential as antifungal agents. ptfarm.plwjbphs.com Synthesized N,N'-diaryl-1,3-thiazole-2,4-diamines have been tested against fungal strains such as Monascus purpureus and Penicillium citrinum, with many compounds exhibiting moderate to good antifungal activity. ptfarm.pl The antifungal efficacy of thiazole derivatives is often comparable to that of established antifungal drugs. jchemrev.com

For example, a series of (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives showed very strong antifungal effects against clinical isolates of Candida albicans, with MIC values ranging from 0.008 to 7.81 µg/mL. nih.gov In some cases, the activity of these new thiazole derivatives against clinical C. albicans strains was found to be comparable or even superior to that of nystatin. nih.gov Another study highlighted a derivative, 5a8, which exhibited anti-Candida albicans activity with a MIC80 of 9 μM, similar to the widely used antifungal drug fluconazole. mdpi.com

Table 2: Antifungal Activity of Selected Thiazole Derivatives

| Compound/Derivative | Fungal Strain | Activity (MIC) | Reference |

|---|---|---|---|

| (2-(cyclopropylmethylidene)hydrazinyl)thiazole (T2, T3, T4) | Candida albicans (clinical isolates) | 0.008–0.98 µg/mL | nih.gov |

| 4-(4-bromophenyl)-thiazol-2-amine derivative (43b) | Aspergillus niger | 16.2 µM | jchemrev.com |

| 4-(4-bromophenyl)-thiazol-2-amine derivative (43d) | Candida albicans | 15.3 µM | jchemrev.com |

| 2-amino-4,5-diarylthiazole derivative (5a8) | Candida albicans | 9 µM (MIC80) | mdpi.com |

| 4-(Indol-3-yl)thiazole acylamine (5g) | Various fungal strains | Exceeded or equipotent to bifonazole (B1667052) and ketoconazole | nih.gov |

The increasing prevalence of antimicrobial resistance necessitates the development of novel agents that can overcome existing resistance mechanisms. One common mechanism of resistance in bacteria is the use of efflux pumps, which actively transport antimicrobial agents out of the cell, preventing them from reaching their target. nih.gov Some thiazole derivatives, despite showing promising activity in enzymatic assays, have failed to exhibit antibacterial activity against whole bacterial cells, a phenomenon that may be attributable to efflux pump-mediated resistance. nih.gov This suggests that while the core thiazole structure may be effective against its target, modifications are needed to ensure the compound is not susceptible to efflux.

A key target for the antimicrobial action of some thiazole derivatives is believed to be glucosamine-6-phosphate (GlcN-6-P) synthase. wjbphs.comresearchgate.net This enzyme is crucial for the biosynthesis of the bacterial cell wall and the fungal cell wall, making it an attractive target for the development of new antimicrobial agents. wjbphs.commdpi.com The inhibition of GlcN-6-P synthase disrupts these essential structural pathways. Molecular docking studies have supported the potential for thiazole derivatives to act as inhibitors of this enzyme. wjbphs.com

Other proposed mechanisms of action for thiazole derivatives include the inhibition of DNA gyrase and topoisomerase IV. nih.govacs.org These enzymes are essential for bacterial DNA replication and are the targets of the fluoroquinolone class of antibiotics. nih.gov Certain thiazole derivatives have been found to potently inhibit the ATPase activity of E. coli DNA gyrase and topoisomerase IV, indicating that these enzymes are also viable targets for this class of compounds. nih.govacs.org For antifungal activity, in addition to GlcN-6-P synthase, lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in ergosterol (B1671047) biosynthesis, has been identified as a potential target. nih.govmdpi.com

Anticancer and Antitumor Potential

In addition to their antimicrobial properties, this compound derivatives are recognized for their anticancer and antineoplastic activities, a property shared by established drugs like tiazofurin (B1684497) and dasatinib (B193332) which contain a thiazole ring. ptfarm.plresearchgate.net

A number of studies have demonstrated the cytotoxic effects of this compound derivatives against a range of human cancer cell lines. For instance, newly synthesized 2,4-disubstituted thiazole derivatives have been screened for their cytotoxic activity against liver cancer (HepG2), breast cancer (MCF-7), and colorectal carcinoma (HCT-116) cell lines. researchgate.netacs.orgnih.gov

Several of these compounds have shown superior activity, with IC50 values in the low micromolar range. researchgate.netnih.gov For example, a series of N4-(substituted thiazol-2-yl)-N2-(4-substituted phenyl)pyrimidine-2,4-diamines were evaluated for their antiproliferative activity. One compound, 20a, demonstrated potent efficacy against HCT116, MCF-7, and HepG2 cell lines with IC50 values of 0.462 µM, 3.641 µM, and 1.340 µM, respectively. acs.org Thiourea (B124793) derivatives incorporating a thiazole moiety have also shown significant cytotoxic activity against these cell lines, in some cases superior to the standard chemotherapeutic drug doxorubicin. biointerfaceresearch.com

Table 3: Cytotoxic Activity of Selected this compound Derivatives

| Compound/Derivative | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| Compound 5c | HepG2 | 11.87 ± 0.6 µM | acs.org |

| Compound 5c | HCT-116 | 12.88 ± 0.6 µM | acs.org |

| Compound 5c | MCF-7 | 15.49 ± 0.8 µM | acs.org |

| Compound 20a | HCT-116 | 0.462 µM | acs.org |

| Compound 20a | HepG2 | 1.340 µM | acs.org |

| Compound 20a | MCF-7 | 3.641 µM | acs.org |

| Thiourea derivative 29 | HCT-116 | 4.78 µM | biointerfaceresearch.com |

| Thiourea derivative 30 | HepG2 | 3.79 µM | biointerfaceresearch.com |

| Thiourea derivative 31 | MCF-7 | 4.63 µM | biointerfaceresearch.com |

Modulation of Cellular Pathways (e.g., RAS p21 Receptor Interaction, Tubulin Polymerization Inhibition)

This compound derivatives have been shown to exert their biological effects by modulating key cellular pathways involved in cell growth, proliferation, and survival.

RAS p21 Receptor Interaction:

The Ras family of small GTP-binding proteins, including H-Ras, are crucial components of signal transduction pathways that regulate cell proliferation. google.com Mutations in Ras genes can lead to constitutively active proteins, a common feature in many human cancers. google.com The administration of N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide (FANFT) to rats has been shown to induce transitional cell carcinomas of the bladder, with a notable percentage of these tumors harboring an activated H-ras gene. nih.gov Since 2-amino-4-(5-nitro-2-furyl)thiazole (ANFT) is a known carcinogenic metabolite of FANFT, researchers investigated the role of Ras activation in ANFT-transformed rat bladder epithelial cells. nih.gov Studies using Western blotting did not show increased levels of p21ras in these cells. nih.gov However, immunohistochemical staining revealed enhanced immunoreactivity for p21 in some cell groups derived from FANFT-induced tumors. nih.gov Despite this, direct sequencing of the ras genes did not identify any mutations in the common hotspots, suggesting that in this specific in vitro model, ANFT-induced transformation may not be directly mediated by Ras gene activation. nih.gov

Tubulin Polymerization Inhibition:

Tubulin is a critical protein that polymerizes to form microtubules, essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics is a well-established strategy in cancer chemotherapy. Several this compound derivatives have been identified as potent inhibitors of tubulin polymerization. acs.orgnih.govresearchgate.net

Inspired by the tubulin-inhibiting properties of natural compounds like combretastatin (B1194345) A-4 (CA-4), which contains a 3,4,5-trimethoxyphenyl (TMP) moiety, researchers have synthesized novel 2,4-disubstituted thiazole derivatives incorporating this key structural feature. acs.orgnih.govresearchgate.net A notable example is a bis-thiazole compound, an N4-phenylthis compound derivative, which was synthesized and evaluated for its cytotoxic activity. acs.orgnih.gov

In one study, a series of 2,4-disubstituted thiazole derivatives were synthesized and tested for their ability to inhibit tubulin polymerization. researchgate.net Among these, compounds 5c , 7c , and 9a demonstrated remarkable inhibitory activity, with IC50 values of 2.95 ± 0.18, 2.00 ± 0.12, and 2.38 ± 0.14 μM, respectively. researchgate.net Notably, these compounds were more potent than the reference drug combretastatin A-4 (IC50 = 2.96 ± 0.18 μM). researchgate.netfrontiersin.org Molecular docking studies have provided insights into the binding interactions of these compounds within the colchicine-binding site of tubulin, further supporting their mechanism of action. researchgate.netfrontiersin.orgresearchgate.net

Table 1: Tubulin Polymerization Inhibition by this compound Derivatives

| Compound | IC50 (μM) for Tubulin Polymerization Inhibition | Reference |

|---|---|---|

| 5c | 2.95 ± 0.18 | researchgate.net |

| 7c | 2.00 ± 0.12 | researchgate.netfrontiersin.org |

| 9a | 2.38 ± 0.14 | researchgate.net |

| Combretastatin A-4 (CA-4) | 2.96 ± 0.18 | researchgate.netfrontiersin.org |

Cell Line Selectivity and Efficacy Profiling

The anticancer potential of this compound derivatives has been evaluated against a variety of human cancer cell lines, with some compounds demonstrating notable selectivity and efficacy.

A study on novel N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides showed that one compound exhibited strong selectivity against both NIH/3T3 mouse embryoblast and A549 human lung adenocarcinoma cell lines. mdpi.com Another series of thiazole-pyridine hybrids revealed a compound with better anti-breast cancer efficacy against the MCF-7 cell line (IC50 5.71 μM) than the standard drug 5-fluorouracil (B62378) (IC50 6.14 μM). mdpi.comnih.gov

In a different study, newly synthesized 2-substituted-(4-(3,4,5-trimethoxyphenyl)thiazol-2-yl)acetamide, urea, and (4-(3,4,5-trimethoxyphenyl)thiazol-2-yl)this compound derivatives were evaluated for their antitumor activity. nih.gov Compounds 5c , 6d , 7c , 8 , and 9a,b showed potent activity against HepG2, MCF-7, HCT116, and HeLa cell lines, with IC50 values ranging from 3.35 ± 0.2 to 18.69 ± 0.9 μM. nih.govresearchgate.net

Furthermore, a series of 2,4-disubstituted thiazole derivatives were synthesized and their cytotoxic activity was investigated against HepG2 and PC12 cell lines. nih.gov Compounds 23 and 24 from this series demonstrated dual antitumor efficacy with IC50 values of 0.51 and 0.57 mM for HepG2 cells, and 0.309 and 0.298 mM for PC12 cells, respectively. nih.gov

Table 2: Cytotoxic Activity of Selected this compound Derivatives

| Compound | Cancer Cell Line | IC50 Value | Reference |

|---|---|---|---|

| Thiazole-pyridine hybrid 23 | MCF-7 (Breast) | 5.71 μM | mdpi.comnih.gov |

| 5-fluorouracil (standard) | MCF-7 (Breast) | 6.14 μM | mdpi.comnih.gov |

| Compound 23 | HepG2 (Liver) | 0.51 mM | nih.gov |

| Compound 24 | HepG2 (Liver) | 0.57 mM | nih.gov |

| Compound 23 | PC12 (Pheochromocytoma) | 0.309 mM | nih.gov |

| Compound 24 | PC12 (Pheochromocytoma) | 0.298 mM | nih.gov |

Anti-inflammatory Properties and Immunomodulation

The thiazole scaffold is a key component of various compounds with anti-inflammatory and immunomodulatory activities. nih.govresearchgate.netresearchgate.netfrontiersin.org Thiazole derivatives have been shown to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX). nih.govfrontiersin.org

A series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives were synthesized and evaluated for their ability to inhibit the release of pro-inflammatory cytokines. nih.gov Most of these compounds effectively inhibited the production of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in RAW264.7 cells. nih.gov This suggests their potential as anti-inflammatory agents.

Antiviral Activities (e.g., Anti-HIV)

The thiazole nucleus is present in numerous compounds exhibiting a wide range of biological activities, including antiviral properties against viruses such as HIV. researchgate.netresearchgate.netnih.govmdpi.com

A study focused on the design and synthesis of novel 2,4,5-trisubstituted thiazole derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. nih.gov Out of thirty-eight synthesized compounds, thirty demonstrated potent inhibition of HIV-1 replication in wild-type strains, with IC50 values ranging from 0.046 to 9.59 μM. nih.gov Notably, compounds 21 , 23 , and 24 were also effective against seven NNRTI-resistant HIV-1 strains. nih.gov

In another research effort, a series of imidazo[1,2-a]pyridine-Schiff base derivatives were synthesized and evaluated for their antiviral activity. rsc.org One of these compounds displayed activity against both HIV-1 and HIV-2 in MT-4 cells, with EC50 values of 82.02 and 47.72 μg/ml, respectively. rsc.org

Table 3: Anti-HIV Activity of Thiazole Derivatives

| Compound Class | Virus Strain(s) | Activity (IC50/EC50) | Reference |

|---|---|---|---|

| 2,4,5-Trisubstituted Thiazoles | Wild-type HIV-1 | 0.046 - 9.59 μM | nih.gov |

| Imidazo[1,2-a]pyridine-Schiff base | HIV-1 | 82.02 μg/ml | rsc.org |

| Imidazo[1,2-a]pyridine-Schiff base | HIV-2 | 47.72 μg/ml | rsc.org |

Other Pharmacological Activities

Thiazole derivatives have demonstrated significant antioxidant properties, which contribute to their protective effects against oxidative stress-related damage. farmaciajournal.comnih.govresearchgate.netmdpi.comscielo.br The antioxidant activity is often evaluated using methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. farmaciajournal.comnih.gov

A series of thiazole-based Schiff base derivatives were synthesized and evaluated for their antioxidant potential. nih.gov Compounds 7 and 9 showed promising antioxidant activity, with scavenging percentages of 80.89% (IC50 value 3.6 μg/mL) and 70% (IC50 value 3.65 μg/mL) respectively, at a concentration of 10 μg/mL. nih.gov Their activity was comparable to the standard antioxidant, ascorbic acid (91.2%, IC50 value 3.98 μg/mL). nih.gov

In another study, carbazole-based 2,4-disubstituted thiazole derivatives were synthesized and tested for their antioxidant activity. researchgate.net Several of these compounds, including 3a , 3b , 3d-f , and 3i , exhibited higher antioxidant activity than the standard butylated hydroxytoluene (BHT). researchgate.net

Tuberculosis remains a major global health threat, and the development of new antitubercular agents is a critical area of research. Thiazole derivatives have emerged as a promising class of compounds with potential activity against Mycobacterium tuberculosis. nih.govmdpi.comscholarsresearchlibrary.comresearchgate.netbioline.org.br

A series of novel N-(substitutedbenzylidene)-4-(1-((dimethylamino)methyl)-1H-benzimidazol-2-yl)thiazol-2-amine derivatives were synthesized and evaluated for their in vitro antitubercular activity. scholarsresearchlibrary.com The results indicated that these compounds exhibited a range from mild to good activity. scholarsresearchlibrary.com The most active compound in this series was identified as N-(4-Nitrobenzylidene)-4-(1-((dimethylamino)methyl)-1H-benzimidazol-2-yl)thiazol-2-amine 5b . scholarsresearchlibrary.com

Another study focused on thiazole-chalcone hybrids, which were evaluated for their antitubercular potential. mdpi.com Chalcones 12 and 7 , which contain 2,4-difluorophenyl and 2,4-dichlorophenyl groups, respectively, showed potent antitubercular activity with MIC values of 2.43 and 4.41 μM. mdpi.com This activity was significantly higher than that of the standard drug pyrazinamide (B1679903) (MIC = 25.34 μM). mdpi.com

Table 4: Antitubercular Activity of Thiazole Derivatives

| Compound/Class | Activity (MIC) | Standard Drug (MIC) | Reference |

|---|---|---|---|

| Chalcone 12 | 2.43 μM | Pyrazinamide (25.34 μM) | mdpi.com |

| Chalcone 7 | 4.41 μM | Pyrazinamide (25.34 μM) | mdpi.com |

Antimalarial Activity

The thiazole nucleus is a recognized scaffold in the development of antimalarial agents. tsijournals.comresearchgate.net Derivatives of this compound have been investigated for their potential to inhibit the growth of malaria parasites. The N=C-S moiety within the thiazole ring has been identified as a key structural feature for this activity. tsijournals.com

Research into thiazole derivatives has yielded compounds with significant inhibitory potential against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. ajrcps.com One study focused on a series of 2-(2-hydrazinyl) thiazole derivatives, which were evaluated for their repressive effects on the NF54 strain of P. falciparum. ajrcps.com

In a separate investigation, thiazole-derived N-Boc amino acids were synthesized and assessed as potential inhibitors of plasmepsin II, a crucial aspartic protease involved in the degradation of hemoglobin by the parasite. ajrcps.com Several of these compounds demonstrated moderate to good activity against both Plasmodium falciparum and Plasmodium vivax. ajrcps.com The most potent derivatives from this series are detailed in the table below. ajrcps.com

| Compound | Structure | IC₅₀ (μM) |

|---|---|---|

| 3f | Thiazole-derived N-Boc amino acid | 3.45 |

| 3g | Thiazole-derived N-Boc amino acid | 4.89 |

Docking studies of these compounds with plasmepsin II revealed interactions with the catalytic amino acids ASP34 and ASP214, providing insight into their mechanism of action. ajrcps.com Further research has also explored aryl-thiazole compounds for their therapeutic potential, including agents that act as lipid peroxidation blockers, which could have implications for combating the oxidative stress associated with malaria. frontiersin.org

Anticonvulsant Activity

This compound derivatives are among the various thiazole-based structures that have been evaluated for anticonvulsant properties. tsijournals.comresearchgate.netresearchgate.net The core thiazole scaffold is recognized for its presence in molecules with a range of central nervous system activities. researchgate.net

In one study, a series of thiazole derivatives were synthesized and subjected to anticonvulsant testing using the pentylenetetrazole (PTZ) induced seizure model. This model is a standard method for identifying compounds with potential efficacy against generalized absence seizures. One of the tested derivatives exhibited significant anticonvulsant activity, with a median effective dose (ED₅₀) of 18.4 mg/kg. This finding highlights the potential of the thiazole scaffold in the development of new antiepileptic drugs. Other research has also noted the anticonvulsant potential of thiazole derivatives containing a cyclopropyl (B3062369) fragment. nih.gov

Enzyme Inhibition

The this compound scaffold is a prominent feature in the design of various enzyme inhibitors, particularly targeting protein kinases, which play a central role in cellular signaling pathways. researchgate.net Dysregulation of kinase activity is implicated in numerous diseases, including cancer, making them important therapeutic targets. google.com

Derivatives of 2,4-diaminothiazole have been identified as potent inhibitors of several kinases. For example, they have been investigated as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. researchgate.net One study involving a N4-(2-aminophenyl)-N2-(pyridin-3-yl)this compound scaffold identified a derivative (compound 11b) with an IC₅₀ value of 0.416 mM against CDK2. researchgate.net Other research has identified diaminothiazole compounds as inhibitors of Vascular Endothelial Growth Factor (VEGF) receptor tyrosine kinase, a critical mediator of angiogenesis. google.comgoogle.com A specific derivative, 5-(6,7-dimethoxyquinazolin-4-yl)-N2-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)this compound, was found to inhibit Axl receptor tyrosine kinase (Axl) with an IC₅₀ value in the micromolar range. researchgate.net

Beyond kinases, this compound derivatives have been explored as inhibitors of other enzyme classes. A notable area of research is the inhibition of tubulin polymerization, a strategy used by several successful anticancer drugs. nih.govacs.org A series of newly synthesized (4-(3,4,5-trimethoxyphenyl)thiazol-2-yl)this compound derivatives were evaluated as tubulin polymerization inhibitors, with several compounds showing potent cytotoxic activity against various human cancer cell lines, including HepG2, MCF-7, HCT116, and HeLa. nih.govacs.org Some of these compounds exhibited inhibitory activity (IC₅₀) superior to the reference drug Combretastatin A-4. nih.gov

| Derivative Class | Target Enzyme/Process | Key Findings | Reference |

|---|---|---|---|

| N-Aryl-thiazole-2,4-diamines | CDK2 | Compound 11b showed an IC₅₀ of 0.416 mM. | researchgate.net |

| Diaminothiazoles | VEGF Receptor Tyrosine Kinase | Compounds mediate tyrosine kinase signal transduction. | google.com |

| 5-(Quinazolin-4-yl)-thiazole-2,4-diamine | Axl Receptor Tyrosine Kinase | IC₅₀ in the range of 1µM - 10µM. | researchgate.net |

| Bis-thiazole derivatives | Tubulin Polymerization | Potent inhibition with IC₅₀ values better than reference drug CA-4. | nih.govacs.org |

| Bi-thiazole derivative (JD123) | JNK1 and p38 MAPK | Identified as a potent inhibitor. |

Structure-Activity Relationship (SAR) Investigations

Impact of Substituent Effects on Biological Potency

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of the this compound core. These investigations have demonstrated that the nature and position of substituents on the aryl rings attached to the diamine nitrogens significantly influence biological activity. ptfarm.pl

In the context of antimicrobial activity, research on a series of N,N'-diaryl-1,3-thiazole-2,4-diamines revealed distinct patterns. ptfarm.pl It was observed that the presence of chloro substituents on the phenyl rings generally enhanced antibacterial and antifungal activity. ptfarm.pl Specifically, compounds with mono- or di-chloro substitutions were the most active in the series. ptfarm.pl The introduction of a second chloro group, creating a di-chloro derivative, was found to further increase the activity in some cases. ptfarm.pl Conversely, the introduction of a fluoro substituent also modulated the biological response. ptfarm.pl

Similar trends have been noted in the development of anticancer agents. For a series of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives, the substitution pattern on an associated phenylamido group was critical for activity against various cancer cell lines. ajrcps.com The highest potency was achieved with a 4-chloro-2-methylphenyl amido substituted derivative, underscoring the specific electronic and steric requirements for optimal interaction with the biological target. ajrcps.com These findings collectively illustrate that electron-withdrawing groups, particularly halogens, at specific positions can be key determinants of the biological potency of this compound derivatives.

Positional Isomerism and Activity Modulation

While direct comparative studies on positional isomers of the core heterocycle (e.g., this compound vs. thiazole-2,5-diamine) are not extensively detailed in the provided context, the principles of positional isomerism are highly relevant to the substitution patterns on appended aryl rings. The modulation of biological activity based on the location of substituents on these rings is a cornerstone of SAR studies for this class of compounds.

Pharmacophore Development and Lead Optimization

The this compound moiety has served as a valuable scaffold or pharmacophore in computational and synthetic efforts for drug discovery. researchgate.net Its ability to engage in key interactions, such as hydrogen bonding, makes it an attractive starting point for the design of new inhibitors. researchgate.net

A notable example of pharmacophore-based design involves the development of inhibitors for cyclin-dependent kinase 2 (CDK2). researchgate.net Using a fragment-based de novo design approach, new molecules were computationally generated. One of the top-ranking molecules, which exhibited a very favorable predicted binding affinity, was found to share a core 2-N-phenyl-1,3-thiazole-2,4-diamine moiety with a known, highly potent nanomolar inhibitor of CDK2. researchgate.net This demonstrates the utility of the this compound structure as a foundational pharmacophore for engaging the kinase hinge region. researchgate.net

Lead optimization efforts have also been applied to this scaffold to enhance potency and improve pharmacological properties. In the development of CDK2 inhibitors based on a N4-(2-aminophenyl)-N2-(pyridin-3-yl)this compound lead, various modifications were made to optimize the structure. researchgate.net Similarly, in the pursuit of novel integrated stress response inhibitors (ISRIB) analogues, which are structurally distinct but follow similar optimization principles, repositioning of functional groups like carboxamides and tethering different ring systems were explored to generate new SAR data and identify compounds with improved profiles. nottingham.ac.uk These examples of scaffold hopping, fragment-based design, and systematic structural modification highlight the process of evolving a basic this compound pharmacophore into an optimized lead compound. researchgate.net

Advanced Applications and Emerging Research Areas for Thiazole 2,4 Diamine

Applications in Advanced Materials Science

The inherent chemical characteristics of the thiazole (B1198619) ring, such as its aromaticity and the presence of heteroatoms, make it a valuable component in the design of novel materials with specialized electronic and optical properties. solubilityofthings.commdpi.com

Thiazole derivatives are being investigated for their potential in nanoelectronics and organic electronic devices. solubilityofthings.com The π-conjugated system of the thiazole ring, combined with the electron-donating amine groups in thiazole-2,4-diamine, can be exploited to create organic semiconductors and components for organic light-emitting diodes (OLEDs). mdpi.com The ability to functionalize the amine groups allows for the fine-tuning of the electronic properties of these materials, making them promising candidates for building blocks in molecular-scale electronic components. solubilityofthings.com Research in this area is focused on synthesizing and characterizing new thiazole-based polymers and coordination complexes for use in these advanced applications. mdpi.comrsc.org

Catalytic Applications in Organic Synthesis

The presence of nitrogen and sulfur atoms in the thiazole ring of this compound allows it to act as a ligand, forming complexes with various transition metals. These complexes have shown potential as catalysts in a range of organic reactions. tandfonline.com For instance, thiazole-containing salts have been utilized as catalysts in reactions like the Stetter and benzoin (B196080) condensations. tandfonline.com

Recent research has explored the use of thiazoline-based copper(II) complexes in facilitating cycloaddition reactions. rsc.org Furthermore, palladium(II) complexes incorporating thiazole derivatives have demonstrated exceptional catalytic activity in the synthesis of biaryls. rsc.org The development of green catalytic approaches, such as using lipase (B570770) as a biocatalyst in the synthesis of 2,4-disubstituted thiazoles, highlights the move towards more environmentally friendly synthetic methods. nih.gov The use of ultrasonic irradiation in conjunction with these catalysts can also accelerate reaction times and improve yields. nih.govacs.org

Table 1: Examples of Thiazole Derivatives in Catalysis

| Catalyst System | Reaction Type | Key Findings | Reference |

|---|---|---|---|

| Thiazoline-Cu(II) complex | Cycloaddition reactions | Facilitates reactions without additional redox cofactors. | rsc.org |

| Thiazole-Pd(II) complex | Synthesis of biaryls | Exhibits exceptional catalytic activity. | rsc.org |

| Lipase | Synthesis of 2,4-disubstituted thiazoles | Acts as an efficient and environmentally friendly biocatalyst. | nih.gov |

| Thiazole-Pd(II) complex | Synthesis of pyrazole-4-carbonitrile derivatives | High efficiency and reusability under ultrasonic irradiation. | acs.org |

Corrosion Inhibition Studies

This compound and its derivatives have emerged as effective corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic environments. researchgate.neticrc.ac.ir The protective action of these compounds is attributed to their ability to adsorb onto the metal surface, forming a protective film that acts as a barrier to corrosive agents. mjcce.org.mkmjcce.org.mk

The nitrogen and sulfur heteroatoms in the thiazole ring, along with the amine groups, are key to this adsorption process, which can involve both physical and chemical interactions with the metal surface. mjcce.org.mknih.gov Studies have shown that the inhibition efficiency of these compounds increases with their concentration. researchgate.netnih.gov Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy, have confirmed that thiazole derivatives can act as mixed-type inhibitors, slowing down both the anodic and cathodic reactions of the corrosion process. researchgate.netmjcce.org.mk

Table 2: Corrosion Inhibition Efficiency of Thiazole Derivatives on Mild Steel

| Inhibitor | Corrosive Medium | Max. Inhibition Efficiency (%) | Concentration | Reference |

|---|---|---|---|---|

| 2-aminothiazolidin-4-one (AT) | 5% HCl | 99.7 | 5×10⁻⁴ M | researchgate.net |

| 2-(2-Aminopropyl)thiazole (APT) | 1 M HCl | 88.2 | 0.5 mM | icrc.ac.ir |

| 2-(1,3,4-thiadiazole-2-yl)pyrrolidine (2-TP) | 1 M HCl | 94.6 | 0.5 mM | nih.gov |

| 2-amino-5-(4-bromobenzyl)-1,3,4-thiadiazole (a1) | 0.50 M H₂SO₄ | Not specified, but high | Not specified | mdpi.com |

Textile Industry Applications (e.g., Dyeing Performance)